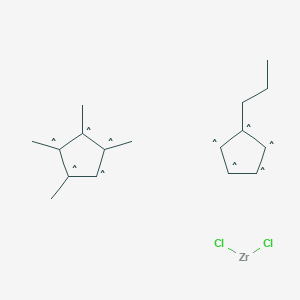
CID 90470944
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 90470944, also known by its chemical name with the molecular formula C17H24Cl2Z , is a compound with a molecular weight of 390.5 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Analyse Des Réactions Chimiques
CID 90470944 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the desired outcome and the specific functional groups present in the compound. Major products formed from these reactions can vary, but they typically involve modifications to the core structure of the compound, resulting in derivatives with different properties.
Applications De Recherche Scientifique
CID 90470944 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes and as a standard for analytical methods. In biology, it may be used to study cellular processes and interactions. In medicine, it can be utilized in the development of new therapeutic agents and in pharmacological research. In industry, it may be employed in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of CID 90470944 involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the context of its use. Generally, the compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various cellular processes.
Comparaison Avec Des Composés Similaires
CID 90470944 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable molecular structures and functional groups. For example, compounds such as CID 2632 , CID 6540461 , CID 5362065 , and CID 5479530 are structurally related and may share some similar properties . this compound may exhibit distinct characteristics in terms of its reactivity, stability, and applications, making it unique in its own right.
Propriétés
InChI |
InChI=1S/C9H13.C8H11.2ClH.Zr/c1-6-5-7(2)9(4)8(6)3;1-2-5-8-6-3-4-7-8;;;/h5H,1-4H3;3-4,6-7H,2,5H2,1H3;2*1H;/q;;;;+2/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJXCRNLRMORLW-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[C]1[CH][CH][CH][CH]1.C[C]1[CH][C]([C]([C]1C)C)C.Cl[Zr]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
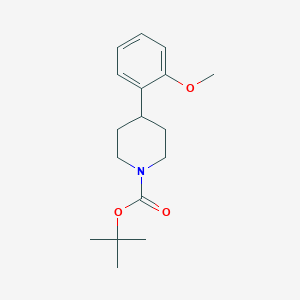
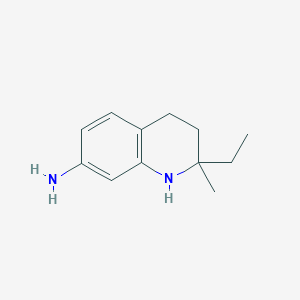
![Spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine](/img/structure/B3250219.png)
![7-nitrospiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]](/img/structure/B3250226.png)
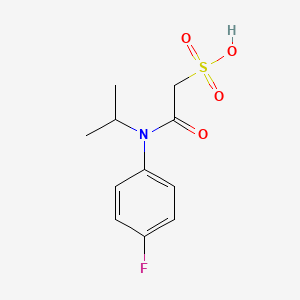
![Benzoic acid, 4-amino-3-chloro-5-[(methoxyimino)methyl]-, methyl ester](/img/structure/B3250268.png)
![6,8-Dichloro-[1,3]dioxolo[4,5-G]quinazoline](/img/structure/B3250273.png)
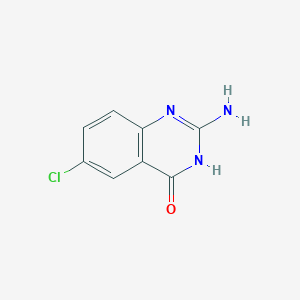
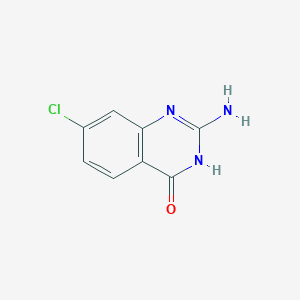
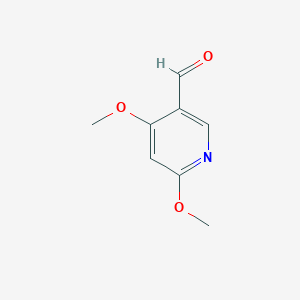
![diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3250299.png)
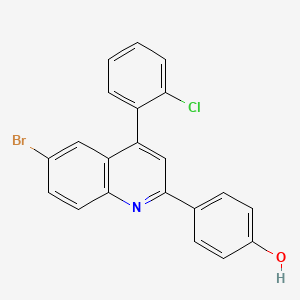
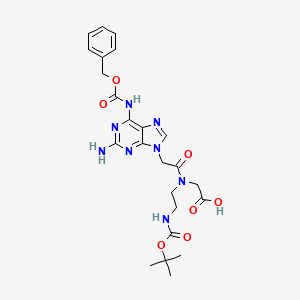
![4-[Benzyl(methyl)amino]cyclohexan-1-one](/img/structure/B3250324.png)
